SU11657 is derived from a series of chemical compounds developed by Sugen, Inc., which was later acquired by the pharmaceutical company Pharmacia. The compound is primarily classified under the category of kinase inhibitors, specifically targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors. This classification places SU11657 among other notable therapeutic agents aimed at treating various forms of cancer and other diseases characterized by abnormal cellular signaling.
The synthesis of SU11657 involves several key steps, utilizing standard organic chemistry techniques. The initial synthesis begins with the formation of a substituted phenyl ring, which is subsequently coupled with an amine to introduce the necessary functional groups.
The detailed synthetic route may involve multiple reaction conditions, including temperature control and solvent selection, to optimize yield and purity.
The molecular structure of SU11657 can be represented by its chemical formula, which includes various functional groups essential for its activity as a kinase inhibitor. The compound's three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformation and interaction with target proteins.
SU11657 undergoes various chemical reactions that are pivotal for its activity:
The mechanism of action for SU11657 primarily involves:
Preclinical studies have demonstrated significant antitumor activity in various cancer models, supporting its potential use in oncology.
SU11657 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
SU11657 has several promising applications in scientific research:
SU11657 is an orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) belonging to the class III/V receptor kinase inhibitor family. It exhibits potent activity against multiple kinase targets, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and stem cell factor receptor (c-KIT). Structurally, it stabilizes inactive kinase conformations through competitive ATP-binding site inhibition, thereby suppressing phosphorylation and downstream signaling cascades [1] [5]. Preclinical pharmacokinetic studies demonstrate its bioavailability and sustained plasma concentrations following oral administration, enabling consistent target suppression [5]. Unlike monoclonal antibodies, SU11657’s small molecular weight facilitates intracellular penetration, making it suitable for targeting both tumor cells and stromal components [10].
Table 1: Key Pharmacokinetic and Physicochemical Properties of SU11657
Property | Characteristic |
---|---|
Molecular Weight | ~500 Da (small molecule) |
Administration Route | Oral |
Primary Targets | FLT3, PDGFRβ, VEGFR1/2, c-KIT |
Selectivity Class | Multitargeted (Class III/V RTK inhibitor) |
Mechanism | Competitive ATP-binding site blockade |
SU11657 simultaneously disrupts four pivotal signaling axes implicated in tumorigenesis and angiogenesis:
Table 2: Molecular Targets and Functional Consequences of SU11657 Inhibition
Target | Role in Cancer | Downstream Pathways | Inhibition Consequence |
---|---|---|---|
FLT3 | AML proliferation/survival | STAT5, PI3K/AKT, RAS/MAPK | Cell-cycle arrest, apoptosis |
PDGFRβ | Pericyte recruitment, vascular stability | PI3K, PLCγ | Vessel destabilization |
VEGFR1/2 | Angiogenesis, vascular permeability | ERK, PI3K/AKT | Reduced angiogenesis, vessel normalization |
c-KIT | Stem cell survival, tumor growth | PI3K/AKT, JAK/STAT | Impaired survival, apoptosis |
The dual capacity of SU11657 to inhibit tumor cell proliferation and angiogenesis underpins its therapeutic rationale:
Table 3: Preclinical Efficacy of SU11657 in Combination Therapies
Cancer Model | Treatment | Efficacy Outcome | Reference |
---|---|---|---|
AML (FLT3-ITD+) | SU11657 + Doxorubicin | ↑ Median survival (42d → 62d; p=0.003) | [2] |
Neuroblastoma (SK-N-AS) | SU11657 (40 mg/kg/d) | 90% tumor growth inhibition; ↓ microvessel density | [5] |
AML (MV4-11 cells) | SU11657 (100 nM) | Dephosphorylation of FLT3, AKT, STAT5; apoptosis | [3] |
SU11657 exemplifies the "multitargeted inhibitor" paradigm, designed to counteract compensatory pathway activation—a limitation of single-target agents [6] [10]. Its simultaneous disruption of tumor-autonomous signaling and microenvironmental support mechanisms positions it as a versatile candidate for combinatorial oncology regimens.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3